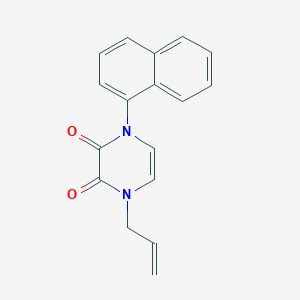

1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Description

1-(Naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core substituted with a naphthalen-1-yl group at position 1 and an allyl (prop-2-en-1-yl) group at position 2. The naphthalene moiety contributes to aromatic interactions and lipophilicity, while the allyl group may enhance reactivity in further functionalization or influence pharmacokinetic properties.

Properties

IUPAC Name |

1-naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYDDWRCKXVXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as naphthalene derivatives, have been known to interact with various biological targets.

Mode of Action

Similar compounds have been synthesized via copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), which suggests that they might interact with their targets through similar mechanisms.

Biochemical Analysis

Biochemical Properties

Its structure suggests that it could interact with various enzymes and proteins. The nature of these interactions could be influenced by the compound’s unique structure, including its naphthalene and pyrazine components.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels.

Biological Activity

1-(Naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its diverse biological activities. This article aims to summarize the known biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H13N2O2. Its structure features a naphthalene moiety and a tetrahydropyrazine ring that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of naphthoquinones have shown effectiveness against various bacterial strains due to their ability to generate reactive oxygen species (ROS) and disrupt bacterial cell membranes . This mechanism is believed to be applicable to our compound as well.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Naphthoquinone derivatives are known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair . This interaction can lead to increased apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Neuroprotective Effects

Research on related compounds has suggested neuroprotective properties. For instance, naphthoquinones have been shown to inhibit neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The proposed mechanism involves the inhibition of the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of naphthoquinone derivatives against Staphylococcus aureus and Escherichia coli, it was found that these compounds inhibited bacterial growth significantly at low concentrations. The study highlighted the role of ROS generation in mediating this effect .

Study 2: Anticancer Activity

A study investigating the cytotoxic effects of naphthoquinone derivatives on breast cancer cells reported that these compounds induced apoptosis through the activation of caspase pathways. The results indicated that treatment with these derivatives led to a significant reduction in cell viability compared to controls .

| Mechanism | Description |

|---|---|

| ROS Generation | Compounds generate reactive oxygen species that damage cellular components. |

| DNA Intercalation | The planar structure allows for intercalation into DNA, disrupting replication. |

| Enzyme Inhibition | Inhibition of topoisomerases prevents DNA repair processes. |

| Inflammasome Modulation | Inhibition of NLRP3 inflammasome reduces neuroinflammation. |

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrazines exhibit antioxidant properties , which are crucial in combating oxidative stress-related diseases. A study demonstrated that compounds similar to 1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione effectively scavenge free radicals, reducing oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has shown potential in anti-inflammatory applications . In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This suggests its utility in developing treatments for inflammatory diseases .

Antimicrobial Activity

Tetrahydropyrazine derivatives have been evaluated for their antimicrobial properties . Similar compounds have exhibited significant activity against various bacterial strains and fungi. For instance, certain derivatives were effective against pathogenic fungi like Cytospora sp. and Fusarium solani, highlighting their potential as therapeutic agents .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics . Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of naphthalene units enhances charge transport properties, making it suitable for electronic device fabrication .

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized several derivatives of tetrahydropyrazine and evaluated their biological activities. The results indicated that modifications to the naphthalene moiety significantly affected antioxidant and anti-inflammatory activities. The most promising derivative showed an IC50 value lower than that of established antioxidants like ascorbic acid .

Study 2: Structural Analysis

A crystallographic study provided insights into the molecular structure of this compound. The analysis revealed weak intermolecular hydrogen bonding interactions that contribute to its stability in solid-state applications .

Comparison with Similar Compounds

Research Tools and Structural Analysis

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures, applicable to this compound’s characterization .

- Visualization : ORTEP-III and WinGX enable anisotropic displacement ellipsoid modeling, aiding in the analysis of steric effects from the naphthalen-1-yl group .

Q & A

Basic: How can researchers design experiments to determine the structure-activity relationship (SAR) of this compound for receptor targets?

Methodological Answer:

SAR studies require systematic synthesis of derivatives with variations in key substituents (e.g., naphthalenyl or propenyl groups) followed by radioligand binding assays to quantify affinity for target receptors (e.g., 5-HT7 or σ receptors). For example, substituent steric/electronic effects can be evaluated by introducing groups like SCH3, CH(CH3)2, or NHCH3 at critical positions . Parallel assays against off-target receptors (e.g., 5-HT1A, D2) are necessary to assess selectivity. Computational docking can guide rational modifications by predicting binding modes .

Advanced: How can contradictory SAR data (e.g., agonist vs. antagonist activity) be resolved for this compound?

Methodological Answer:

Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or intrinsic activity modulation by substituents. For example, lipophilic groups like SCH3 may stabilize agonist conformations, while polar groups like OH favor antagonism . Functional assays (e.g., cAMP accumulation or β-arrestin recruitment) should complement binding studies to clarify mechanistic divergence. Molecular dynamics (MD) simulations can model receptor-ligand conformational changes under varying substituent effects .

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

The core structure can be synthesized via cyclocondensation of naphthalen-1-amine with propenyl-containing diketones, followed by oxidation. Multi-step purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Purity validation requires HPLC with UV/Vis detection (λ ~254 nm) and mass spectrometry (MS) for molecular weight confirmation .

Advanced: How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

Chiral resolution may employ chiral stationary-phase HPLC or enzymatic kinetic resolution. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enforce stereocontrol. X-ray crystallography (via SHELXL ) or circular dichroism (CD) spectroscopy validates enantiopurity.

Basic: What computational methods are suitable for modeling the electron distribution and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates optimized geometries and frontier molecular orbitals (HOMO/LUMO). Natural Population Analysis (NPA) quantifies atomic charges, identifying nucleophilic/electrophilic sites . Software like Gaussian or ORCA is recommended for these simulations.

Advanced: How can crystallographic disorder in the naphthalenyl moiety be resolved during structural refinement?

Methodological Answer:

Disorder in aromatic systems is common due to thermal motion. SHELXL’s PART and SUMP instructions can model split positions, while restraints (e.g., DELU, SIMU) maintain reasonable geometry. ORTEP-3 visualizes anisotropic displacement parameters (ADPs), and TWIN commands in SHELXL handle twinned data .

Basic: What assays are appropriate for evaluating the compound’s selectivity over related receptors?

Methodological Answer:

Radioligand competitive binding assays using 5-HT7, σ1, σ2, and D2 receptor membranes (e.g., [³H]-LSD for 5-HT7). Selectivity ratios (Ki σ1/Ki σ2) are calculated, with values >100 indicating high specificity. Cross-screening against 5-HT1A and 5-HT2A (e.g., using [³H]-8-OH-DPAT) is advised .

Advanced: How can researchers interpret conflicting functional assay data (e.g., inverse agonism vs. neutral antagonism)?

Methodological Answer:

Conflicts may arise from constitutive receptor activity or assay sensitivity. Use constitutively active receptor mutants or null-background cell lines (e.g., HEK293) to isolate ligand effects. Schild regression analysis distinguishes inverse agonists (suppress basal activity) from antagonists (no effect on basal activity) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substitution patterns (e.g., naphthalenyl proton splitting).

- IR: Confirms carbonyl (1700–1750 cm⁻¹) and ene (1640 cm⁻¹) groups.

- MS: High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation pathways .

Advanced: How can researchers validate the compound’s binding mode when X-ray crystallography is not feasible?

Methodological Answer:

Combine mutagenesis (e.g., alanine scanning of receptor residues) with thermodynamic integration (TI) simulations to predict ΔΔG binding energies. Photoaffinity labeling (e.g., azide probes) coupled with LC-MS/MS identifies contact residues. Hydrogen-deuterium exchange (HDX) mass spectrometry maps conformational changes upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.